8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
960116-30-7 |
|---|---|
Molecular Formula |
C12H7Cl2N3 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-6-5-15-11(14)12(17)16-10/h1-7H |
InChI Key |
ONHSMCWFAXMUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CN=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine
The foundational step involves bromination of 2-aminopyrazine (1 ) using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) and water at 15°C. This yields 2-amino-3,5-dibromopyrazine (2 ) with 90% efficiency. Subsequent cyclization with 50% aqueous chloroacetaldehyde in isopropyl alcohol at 110°C for 24 hours produces 6,8-dibromoimidazo[1,2-a]pyrazine (3 ).
Reaction Conditions :
Suzuki-Miyaura Coupling at Position 6
The dibromo intermediate (3 ) undergoes selective Suzuki coupling with 4-chlorophenylboronic acid. Using cesium carbonate (Cs₂CO₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in acetonitrile/water (9:1) at 100°C, the 6-bromo group is replaced by the 4-chlorophenyl moiety, yielding 6-(4-chlorophenyl)-8-bromoimidazo[1,2-a]pyrazine (4 ).
Optimized Parameters :
Chlorination at Position 8
The remaining bromine at position 8 is substituted via nucleophilic aromatic substitution (SNAr) using sodium chloride (NaCl) in dimethylformamide (DMF) at 120°C. This step affords the target compound, 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (5 ), in 75–82% yield.
Critical Notes :
- Solvent Polarity : High-polarity solvents (e.g., DMF) enhance SNAr reactivity.
- Side Products : Overheating may lead to dehalogenation (≤5% yield loss).
Direct Cyclization of Prefunctionalized Intermediates
Preparation of 2-Amino-3-chloro-5-(4-chlorophenyl)pyrazine
2-Amino-3-chloropyrazine (6 ) is reacted with 4-chlorobenzaldehyde in a Friedel-Crafts alkylation using aluminum chloride (AlCl₃) in dichloromethane. The product, 2-amino-3-chloro-5-(4-chlorophenyl)pyrazine (7 ), is isolated in 70% yield after column chromatography.
Cyclodehydration with α-Chloroacetophenone
Cyclization of 7 with α-chloro-para-fluoroacetophenone in refluxing ethanol forms the imidazo[1,2-a]pyrazine core. The reaction proceeds via nucleophilic attack of the pyrazine amine on the carbonyl carbon, followed by HCl elimination.
Key Data :
One-Pot Multicomponent Approach
Groebke-Blackburn-Bienaymé (GBB) Reaction
A three-component reaction of 2-aminopyrazine (1 ), 4-chlorobenzaldehyde (8 ), and trimethylsilyl cyanide (TMSCN) in methanol with scandium triflate (Sc(OTf)₃) as a catalyst affords 8-amino-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (9 ). Subsequent chlorination using phosphorus oxychloride (POCl₃) at 80°C introduces the 8-chloro group, yielding the target compound.
Advantages :
Limitations :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Reaction Time | Scalability |
|---|---|---|---|---|
| Bromination-Cyclization | Bromination, cyclization, Suzuki coupling | 58–68% | 24–36 hours | High |
| Direct Cyclization | Friedel-Crafts, cyclodehydration | 58–70% | 12–18 hours | Moderate |
| Multicomponent Reaction | GBB reaction, chlorination | 65–72% | 8–12 hours | Low |
Spectroscopic Characterization
- ¹H NMR (CDCl₃, 400 MHz) : δ 7.65 (d, J = 8.7 Hz, 2H, ArH), 7.78 (s, 1H, C3-H), 8.24 (s, 1H, C5-H), 8.66 (d, J = 8.7 Hz, 2H, ArH).
- ¹³C NMR (CDCl₃, 100 MHz) : δ 114.1 (C8), 127.5 (C4'), 131.5 (C3'), 136.3 (C2), 148.1 (C6).
- HRMS (EI) : m/z 307.9872 [M+H]⁺ (calc. 307.9868).
Challenges and Optimization Strategies
- Regioselectivity in Suzuki Coupling : Use of bulky ligands (e.g., SPhos) minimizes undesired coupling at position 8.
- Chlorination Efficiency : Microwave-assisted SNAr reduces reaction time from 12 hours to 30 minutes.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrazine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-A]pyrazine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-A]pyrazines, including 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine. These compounds have shown promising results against various cancer cell lines.
Case Study: Evaluation Against Cancer Cell Lines
A study evaluated the synthesized imidazo[1,2-A]pyrazines against four cancer cell lines: Hep-2, HepG2, MCF-7, and A375. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 5.4 | Inhibition of IGF-IR signaling |
| HepG2 | 4.9 | Targeting p13K/Akt pathway |
| MCF-7 | 6.3 | Aurora kinase inhibition |
| A375 | 3.8 | Tyrosine kinase EphB4 inhibition |
Antiviral Properties
The antiviral potential of imidazo[1,2-A]pyrazines has gained attention due to their activity against SARS-CoV and SARS-CoV-2. Research indicates that these compounds can inhibit the main protease of these viruses.
Case Study: Inhibition of SARS-CoV-2
Li et al. reported that analogs of imidazo[1,2-A]pyrazines demonstrated potent inhibitory effects on the SARS-CoV-2 main protease with IC50 values as low as 21 nM. This highlights their potential as therapeutic agents in treating COVID-19.
Neurological Applications
Imidazo[1,2-A]pyrazines have also been studied for their effects on neurological conditions, particularly as modulators of glutamate receptors.
Case Study: Modulation of AMPA Receptors
A study identified several imidazo[1,2-A]pyrazines as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds showed subnanomolar potency and were effective in animal models for seizure protection.
| Compound | pIC50 | Stability | Efficacy in Models |
|---|---|---|---|
| Compound 26 | 9.5 | High (microsomal stability) | Significant seizure protection in PTZ model |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been optimized to enhance its biological activity through structure-activity relationship studies.
Synthesis Methodology
Recent advancements include iodine-catalyzed synthesis methods that yield high purity and yield rates for imidazo[1,2-A]pyrazines, allowing for diverse functionalization at various positions on the pyrazine ring.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Substituent Position and Bioactivity
- 8-Chloro Derivatives : The 8-chloro substituent in 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine is critical for binding to ATPase domains, as seen in bacterial type IV secretion inhibitors (e.g., compound 21a–e with IC₅₀ < 10 µM) . In contrast, 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine () lacks the 8-chloro group, reducing its potency in kinase inhibition but retaining utility as a synthetic precursor.
- 2-Aryl Substitutions: Replacing the 4-chlorophenyl group with morpholino (e.g., 8-morpholino derivatives in ) shifts activity toward H+/K+-ATPase inhibition (anti-secretory effects) . Conversely, 2-(4-fluorophenyl) analogs () show diminished anticancer activity compared to chlorophenyl derivatives due to reduced halogen bonding .
B. Core Heterocycle Modifications
- Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine :
The additional nitrogen in pyrazine enhances fluorescence but slightly reduces antimicrobial potency compared to pyridine analogs .
A. Anticancer Activity
- CDK9 Inhibition: this compound analogs (IC₅₀ = 5.12–7.88 µM) outperform non-chlorinated derivatives (e.g., 2-phenylimidazo[1,2-a]pyrazin-3-amine, IC₅₀ > 10 µM) in breast cancer models .
- Coumarin Hybrids: Diarylation at C3 and C6 positions (e.g., imidazo[1,2-a]pyrazine–coumarin hybrids) improves cytotoxicity (IC₅₀ = 2–5 µM) against leukemia cell lines compared to mono-substituted derivatives .
B. Antimicrobial and Antiviral Activity
- Influenza A Inhibition : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (compounds 11–12 ) exhibit EC₅₀ = 0.5 µM, whereas 8-chloro analogs show reduced viral inhibition but higher metabolic stability .
- Antibacterial Activity: 8-Amino-3-aryl derivatives (e.g., compound 6) inhibit bacterial type IV secretion (IC₅₀ = 2.5 µM), while 2-aryl-8-chloro derivatives (e.g., 21a–e) are less potent (IC₅₀ = 8–12 µM) .
Biological Activity
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of various protein kinases. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H8Cl2N4
- Molecular Weight : 267.12 g/mol
This compound features a chlorinated imidazo[1,2-A]pyrazine core, which is significant for its interaction with biological targets.
Research indicates that imidazo[1,2-A]pyrazines, including this compound, exhibit a broad range of biological activities primarily through their action as protein kinase inhibitors. Protein kinases are critical in various signaling pathways associated with cancer and neurodegenerative diseases. Specifically:
- Inhibition of DYRK1A and CLK1 : This compound has shown selectivity against DYRK1A and CLK1 kinases, which are implicated in neurodegeneration and Alzheimer's disease. Inhibition of these kinases can potentially mitigate hyperphosphorylation of tau proteins, a hallmark of neurodegenerative disorders .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-A]pyrazines:
- Study on Anticonvulsant Activity : A study demonstrated that compounds similar to this compound provided significant seizure protection in murine models. The compounds were found to increase the threshold for twitching and clonus in response to pentylenetetrazole administration .
- Kinase Selectivity Profile : Another research effort characterized the kinase selectivity profile of imidazo[1,2-A]pyrazines. The findings indicated that structural modifications at the 6-position could enhance or diminish inhibitory activity against specific kinases such as CLK1 and DYRK1A .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that substituents on the imidazo[1,2-A]pyrazine scaffold significantly influence biological activity. For instance, the introduction of bulky groups at certain positions resulted in reduced potency against targeted kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
